![molecular formula C21H25N3O7 B2468345 Methyl-1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-6-carboxylat](/img/structure/B2468345.png)
Methyl-1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-6-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H25N3O7 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mehrkomponentenreaktionen (MCRs) und Nachhaltige Synthese
Methyl-1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-6-carboxylat: gehört zur Indol-Familie und dient als idealer Vorläufer für die Synthese von aktiven Molekülen. MCRs, eine einstufige konvergente Strategie, ermöglichen die kovalente Kombination mehrerer Ausgangsmaterialien zu einem einzigen Produkt. Diese Reaktionen sind hoch ertragreich, einfach zu handhaben und umweltfreundlich. Die inhärenten funktionellen Gruppen der Verbindung machen sie für MCRs geeignet und tragen zur Assemblierung pharmazeutisch interessanter Gerüste bei .
Biologisch Aktive Strukturen
Der Indol-Kern, der in This compound vorkommt, spielt eine entscheidende Rolle bei verschiedenen biologischen Aktivitäten. Dazu gehören antioxidative, antibakterielle, entzündungshemmende, antimikrobielle, krebshemmende, antihyperglykämische Aktivitäten, die Hemmung von Proteinkinasen sowie anti-HIV-Aktivitäten. Die Verbindung und ihre Derivate dienen als wichtige chemische Vorläufer für die Generierung biologisch aktiver Strukturen wie Carbazol-, Triazol-, Pyrazol-, Pyrimidin-, Chinolin- und Imidazol-Derivaten .
Synthese von Heterozyklischen Derivaten
Die inhärenten funktionellen Gruppen (CO) in This compound ermöglichen C–C- und C–N-Kupplungsreaktionen sowie Reduktionen. Daher dient sie als Schlüsselvorläufer für die Synthese verschiedener heterozyklischer Derivate. Diese Derivate finden Anwendung in der Wirkstoffforschung und der pharmazeutischen Chemie .
Antimikrobielle Eigenschaften
Obwohl spezifische Studien zur antimikrobiellen Aktivität dieser Verbindung rar sind, weisen Indol-Derivate im Allgemeinen vielversprechende Eigenschaften auf. Weitere Forschung könnte sein Potenzial als antimikrobielles Mittel untersuchen .
Pharmakologische Anwendungen
Indol-Derivate besitzen vielfältige pharmakologische Aktivitäten. Obwohl direkte Beweise für diese spezifische Verbindung begrenzt sind, deuten ihre strukturellen Merkmale auf potenzielle Anwendungen in der Arzneimittelentwicklung hin, insbesondere in Bereichen, die mit dem Indol-Kern zusammenhängen .
Erforschung Neuer Synthesewege
Forscher können neue Synthesewege mit this compound untersuchen. Durch Modifizierung seiner funktionellen Gruppen oder die Einarbeitung in komplexere Moleküle können Wissenschaftler neue therapeutische Wirkstoffe oder bioaktive Verbindungen aufdecken.
Zusammenfassend lässt sich sagen, dass die einzigartige Struktur und die funktionellen Gruppen dieser Verbindung sie zu einem wertvollen Gut in der Wirkstoffforschung, der nachhaltigen Synthese und der Erforschung biologisch aktiver Moleküle machen. Weitere Forschungsarbeiten werden zweifellos zusätzliche Anwendungen enthüllen und unser Verständnis ihres Potenzials in verschiedenen wissenschaftlichen Bereichen verbessern. 🌱🔬🧪
Eigenschaften
IUPAC Name |
methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7/c1-10-14(20(26)31-7)15(11-8-12(28-4)17(30-6)13(9-11)29-5)16-18(22-10)23(2)21(27)24(3)19(16)25/h8-9,15,22H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLZNRHNLPWFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
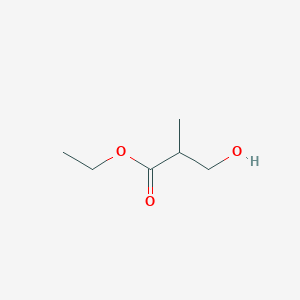
![3-(4-methoxyphenyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468265.png)
![ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B2468266.png)
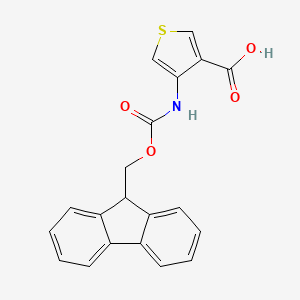
![6-(2-Chlorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468271.png)
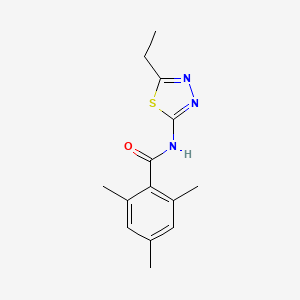
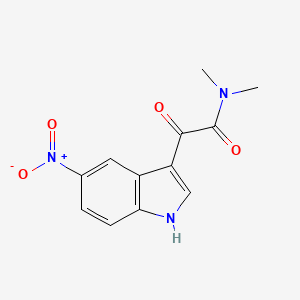
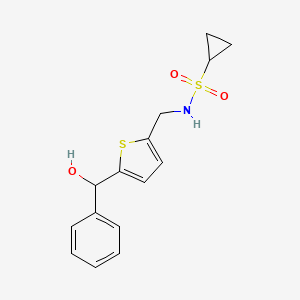
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide](/img/structure/B2468275.png)

![Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2468277.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2468280.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2468282.png)
